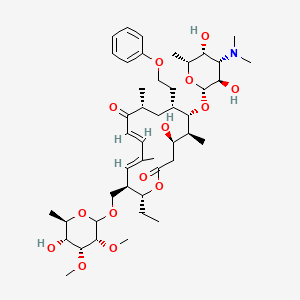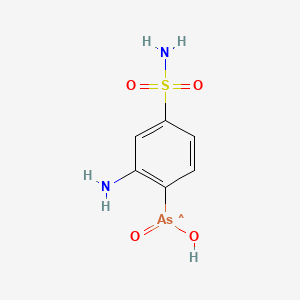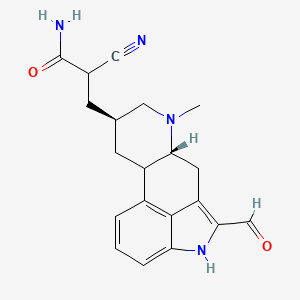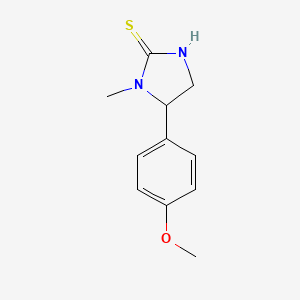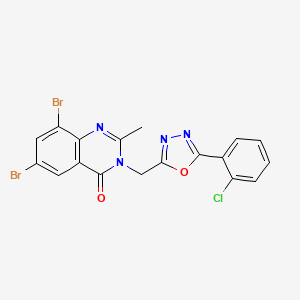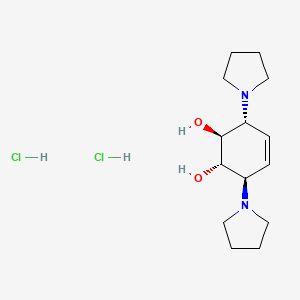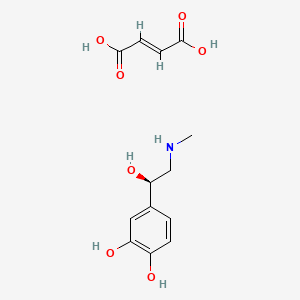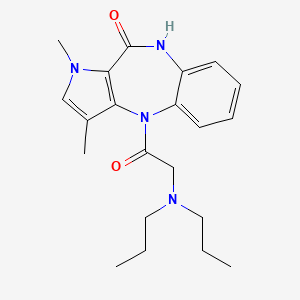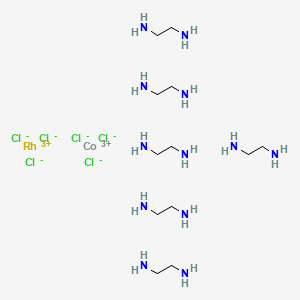
Tris(ethane-1,2-diamine-N,N')cobalt(3+) tris(ethane-1,2-diamine-N,N')rhodium hexachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride is a coordination compound that features cobalt and rhodium as central metal ions. This compound is notable for its complex structure and the presence of ethane-1,2-diamine ligands, which coordinate with the metal ions. The compound is of interest in coordination chemistry due to its stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride typically involves the reaction of cobalt(II) chloride and rhodium(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is then purged with air to oxidize the cobalt(II) to cobalt(III) and rhodium(III) to rhodium(III) complexes. The resulting solution is then treated with hydrochloric acid to precipitate the hexachloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the cobalt and rhodium ions change their oxidation states.
Substitution Reactions: The ethane-1,2-diamine ligands can be substituted with other ligands under specific conditions.
Complexation Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions may result in the formation of different oxidation states of cobalt and rhodium .
Wissenschaftliche Forschungsanwendungen
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride has several scientific research applications:
Chemistry: The compound is used as a model system to study coordination chemistry and the behavior of transition metal complexes.
Biology: It is used in biochemical studies to understand the interactions between metal ions and biological molecules.
Industry: It is used in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride involves the coordination of the ethane-1,2-diamine ligands to the cobalt and rhodium ions. This coordination stabilizes the metal ions and allows them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(ethane-1,2-diamine)cobalt(III) chloride: This compound is similar in structure but lacks the rhodium component.
Tris(ethane-1,2-diamine)chromium(III) chloride: Similar coordination compound with chromium instead of cobalt or rhodium.
Dichloridobis(ethane-1,2-diamine)platinum(IV) nitrate: Another coordination compound with platinum as the central metal ion.
Uniqueness
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride is unique due to the presence of both cobalt and rhodium in the same compound. This dual-metal system provides unique chemical properties and reactivity that are not observed in single-metal coordination compounds .
Eigenschaften
CAS-Nummer |
94232-99-2 |
|---|---|
Molekularformel |
C12H48Cl6CoN12Rh |
Molekulargewicht |
735.1 g/mol |
IUPAC-Name |
cobalt(3+);ethane-1,2-diamine;rhodium(3+);hexachloride |
InChI |
InChI=1S/6C2H8N2.6ClH.Co.Rh/c6*3-1-2-4;;;;;;;;/h6*1-4H2;6*1H;;/q;;;;;;;;;;;;2*+3/p-6 |
InChI-Schlüssel |
ZMQAJJALDNECEP-UHFFFAOYSA-H |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Co+3].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



